molecular formula C12H21NO4 B570681 (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid CAS No. 1250957-28-8

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid

Cat. No. B570681
M. Wt: 243.303
InChI Key: JYCRXMSJGZWACP-DTWKUNHWSA-N
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Description

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid, commonly referred to as Boc-Piperidine-4-carboxylic acid, is an important organic compound used in a variety of laboratory and industrial processes. It is a chiral molecule with a unique structure that can be used to synthesize a wide range of compounds. This compound has a variety of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used as a catalyst in a variety of reactions, as well as a reagent in a number of organic synthesis processes.

Scientific Research Applications

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of novel conformationally constrained D-lysine analogues with a piperidine skeleton. This process involves high-yielding reactions and diastereoselective reduction, demonstrating the compound's utility in complex organic syntheses (Etayo et al., 2008).

Enzyme Inhibition

It has been employed in the synthesis of enzyme inhibitors, specifically as potent and orally active acetyl-CoA carboxylase non-selective inhibitors. These inhibitors are significant in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Synthesis of Amino Acids and Derivatives

The compound is instrumental in synthesizing various amino acids and derivatives, such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses begin with different starting materials and involve multiple steps, including tribenzylation and reductive amination (Xue et al., 2002).

Cancer Treatment Applications

A derivative of this compound, featuring modifications to the piperidine ring, has been investigated for its potential in treating cancer by inhibiting Aurora A (ヘンリー, 2006).

Synthesis of Spiro[indole-3,4′-piperidin]-2-ones

The compound is utilized in synthesizing spiro[indole-3,4′-piperidin]-2-ones, important in medicinal chemistry. The synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

Diastereoselective Hydroxylation

It plays a role in diastereoselective hydroxylation, leading to the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. This process is crucial for synthesizing collagen and collagen-like proteins (Marin et al., 2002).

Protein Kinase Inhibition

A key intermediate derived from this compound is used in synthesizing CP-690550, a potent protein kinase inhibitor. The synthesis suggests potential industrial applications due to mild conditions and high yields (Hao et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid, indicates that it may cause skin and eye irritation. Precautionary measures include washing with plenty of water in case of skin or eye contact .

properties

IUPAC Name

(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid

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